Flomoxef benzhydryl ester
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Overview
Description
Benzhydryl (6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[420]oct-2-ene-2-carboxylate is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including a benzhydryl group, a difluoromethylsulfanyl group, and a tetrazolyl group
Preparation Methods
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route involves the iodine-mediated 1,2-aryl migration of primary benzhydryl amines under transition metal-free conditions . This process generates crude imines, which can be transformed into various aromatic secondary amine derivatives via reduction or addition reactions. Another method involves the cationic palladium (II)-catalyzed dehydrative nucleophilic substitutions of benzhydryl alcohols with electron-deficient benzenethiols in water . This environmentally benign protocol affords S-benzylated products in moderate to excellent yields.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, the iodine-mediated 1,2-aryl migration reaction of primary benzhydryl amines results in the formation of crude imines, which can be further reduced or added to form aromatic secondary amine derivatives . The cationic palladium (II)-catalyzed dehydrative nucleophilic substitution of benzhydryl alcohols with electron-deficient benzenethiols is another significant reaction, yielding S-benzylated products . Common reagents used in these reactions include iodine, palladium (II) catalysts, and electron-deficient benzenethiols.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various aromatic secondary amine derivatives . In biology, it has potential applications in the study of enzyme mechanisms and protein-ligand interactions. In medicine, it may be explored for its potential therapeutic effects, particularly in the development of new drugs. In industry, it can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the iodine-mediated 1,2-aryl migration reaction of primary benzhydryl amines involves the formation of crude imines, which can be further transformed into aromatic secondary amine derivatives . The cationic palladium (II)-catalyzed dehydrative nucleophilic substitution reaction involves the formation of S-benzylated products through the interaction of benzhydryl alcohols with electron-deficient benzenethiols .
Comparison with Similar Compounds
This compound can be compared with other similar compounds, such as primary phosphanes with 2,6-bis(benzhydryl)phenyl backbones . These compounds exhibit extensive steric expansiveness and high degrees of flexibility, enabling a range of different-sized atoms and functionalities to be located between the flanking benzhydryl moieties. Another similar compound is benzhydryl 2-(2,6-dimethyl-1-piperidinyl)ethyl ether hydrochloride, which is used in early discovery research . The uniqueness of Benzhydryl (6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate lies in its complex structure and diverse functional groups, which contribute to its wide range of applications.
Properties
IUPAC Name |
benzhydryl (6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28F2N6O7S2/c1-41-28(31-20(38)16-44-26(29)30)24(40)36-21(19(14-42-25(28)36)15-45-27-32-33-34-35(27)12-13-37)23(39)43-22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,22,25-26,37H,12-16H2,1H3,(H,31,38)/t25-,28+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWBLYZJTSXFMJ-NAKRPHOHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)CSC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@]1([C@@H]2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)CSC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28F2N6O7S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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